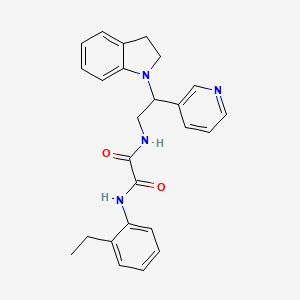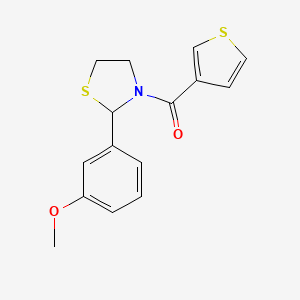
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone is a synthetic organic compound that features a thiazolidine ring, a methoxyphenyl group, and a thiophene ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone typically involves the formation of the thiazolidine ring through a cyclization reaction. One possible route could involve the reaction of a 3-methoxyphenylamine with a thiophene-3-carboxaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction might proceed through the formation of an imine intermediate, followed by cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.
化学反応の分析
Types of Reactions
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound or to remove certain functional groups.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
科学的研究の応用
Chemistry
In chemistry, (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with thiazolidine and thiophene rings are often investigated for their potential as enzyme inhibitors or as modulators of biological pathways.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Similar compounds might include other thiazolidine derivatives or thiophene-containing molecules. Examples could be:
- (2-(3-Methoxyphenyl)thiazolidin-3-yl)(furan-3-yl)methanone
- (2-(3-Methoxyphenyl)thiazolidin-3-yl)(pyridin-3-yl)methanone
Uniqueness
The uniqueness of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone could lie in its specific combination of functional groups and its potential biological activities. Comparative studies would be necessary to highlight its distinct properties and advantages over similar compounds.
特性
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBVALUEYWVUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2684418.png)
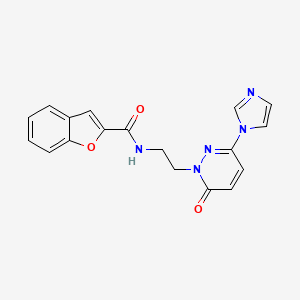
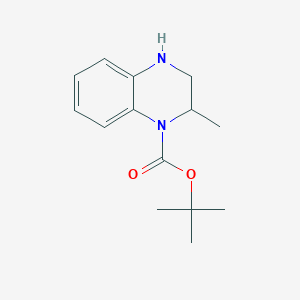
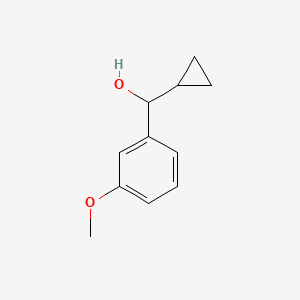
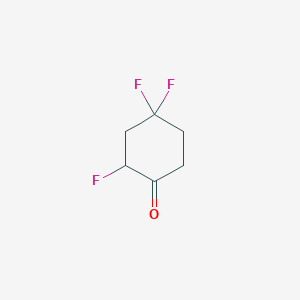
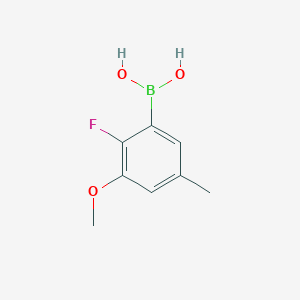
![3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2684427.png)
![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)
![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)
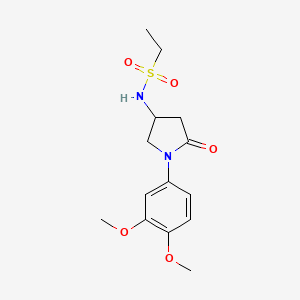
![ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2684435.png)
![N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2684439.png)
